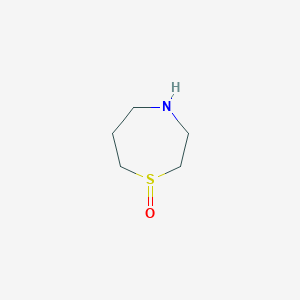
1,4-Thiazepan-S-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,4-Thiazepan-S-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the esterification of 2-nitro-2’-carboxyl diphenyl sulfide followed by nitroreduction and ester aminolysis can yield the desired product . This method is advantageous for industrial production due to its simplicity and high yield.
Analyse Des Réactions Chimiques
1,4-Thiazepan-S-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuryl chloride, thiourea, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride can produce bis(1,2)dithiolo(1,4)thiazine chloride .
Applications De Recherche Scientifique
1,4-Thiazepan-S-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, antitumor, and antiviral agent . Additionally, it is used in the development of screening libraries for drug discovery .
Mécanisme D'action
The mechanism of action of 1,4-Thiazepan-S-one involves its interaction with specific molecular targets and pathways. For instance, it can form stable linkages with N-terminal cysteine residues in proteins under mild, biocompatible conditions . This selective modification can be useful in studying biological processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
1,4-Thiazepan-S-one can be compared with other similar compounds such as 1,4-thiazepan-5-one and 7-phenyl-1,4-thiazepan-5-one. These compounds share a similar core structure but differ in their substituents and specific properties
Propriétés
Formule moléculaire |
C5H11NOS |
|---|---|
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
1,4-thiazepane 1-oxide |
InChI |
InChI=1S/C5H11NOS/c7-8-4-1-2-6-3-5-8/h6H,1-5H2 |
Clé InChI |
LRWUPZJSDSSLMI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCS(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)
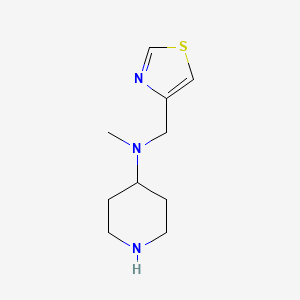
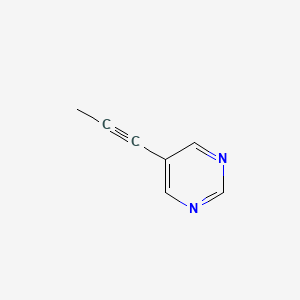
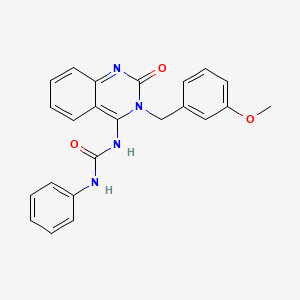
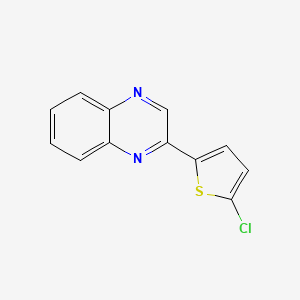
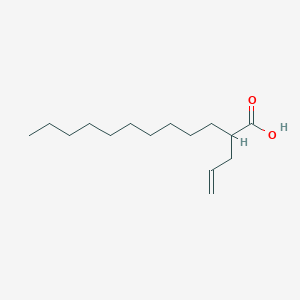
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)
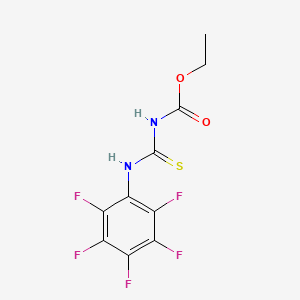
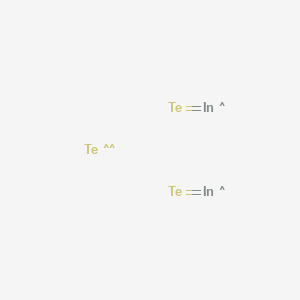

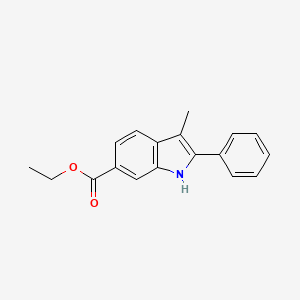
![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)

![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)
